BQCA

Vue d'ensemble

Description

L’acide benzylquinoléine carboxylique est un modulateur allostérique hautement sélectif du sous-type 1 du récepteur muscarinique de l’acétylcholine (M1 mAChR). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des troubles cognitifs tels que la maladie d’Alzheimer et la schizophrénie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide benzylquinoléine carboxylique peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la N-benzylation de l’acide quinoléine carboxylique. La réaction nécessite généralement une base telle que le carbonate de potassium et un solvant tel que le diméthylformamide. La réaction est effectuée à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Dans les environnements industriels, la production d’acide benzylquinoléine carboxylique peut impliquer l’utilisation de techniques avancées telles que les méthodes d’injection de solvant pour former des nanoparticules. Par exemple, l’acide benzylquinoléine carboxylique peut être conjugué à la stéarylamine, suivie de la formation de nanoparticules utilisant du polysorbate-80. Cette méthode améliore la biodisponibilité et l’efficacité thérapeutique du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’acide benzylquinoléine carboxylique subit principalement des réactions de modulation allostérique. Il n’exhibe pas d’agonisme ou d’antagonisme direct mais augmente l’affinité du récepteur M1 pour l’acétylcholine .

Réactifs et conditions courants

Le composé est souvent utilisé dans des réactions de liaison avec la protéine membranaire humaine M1 CHO et des antagonistes orthostériques radiomarqués. Ces réactions sont généralement effectuées à 30 °C pendant 2 à 3 heures et sont arrêtées par filtration rapide .

Principaux produits formés

Le principal produit formé par ces réactions est la liaison accrue de l’acétylcholine au récepteur M1, conduisant à une activité accrue du récepteur .

Applications de la recherche scientifique

L’acide benzylquinoléine carboxylique a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Benzyl quinolone carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

L’acide benzylquinoléine carboxylique exerce ses effets par modulation allostérique du récepteur muscarinique de l’acétylcholine M1. Il se lie à un site allostérique sur le récepteur, augmentant l’affinité du récepteur pour l’acétylcholine. Cela conduit à une activation accrue du récepteur et à des voies de signalisation en aval, y compris le recrutement de la β-arrestine et l’activation des kinases régulées par le signal extracellulaire (ERK) .

Comparaison Avec Des Composés Similaires

Composés similaires

AC-42 : Un autre modulateur allostérique du récepteur M1, mais avec des propriétés de liaison différentes.

Xanoméline : Un agoniste direct du récepteur M1, contrairement à l’acide benzylquinoléine carboxylique, qui est un modulateur allostérique.

Unicité

L’acide benzylquinoléine carboxylique est unique en sa capacité à moduler sélectivement le récepteur M1 sans l’activer ni l’inhiber directement. Cette modulation sélective réduit le risque d’effets secondaires associés aux agonistes ou aux antagonistes directs et en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .

Pharmacological Profile

This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .

Studies in Schizophrenia

Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .

Table 1: Summary of Key Findings on this compound's Biological Activity

Cognitive Enhancement

This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .

Weight Management in Antipsychotic Treatment

A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .

Table 2: Effects of this compound in Clinical Contexts

Propriétés

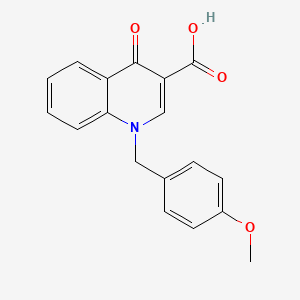

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBBTGCKPRSPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363104 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338747-41-4 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338747-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?

A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].

Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?

A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.

Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?

A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.